molecular formula C8H8O2 B090815 6,7-Dihydro-4(5H)-benzofuranone CAS No. 16806-93-2

6,7-Dihydro-4(5H)-benzofuranone

Cat. No.: B090815
CAS No.: 16806-93-2
M. Wt: 136.15 g/mol
InChI Key: DXWQOYPYNPSVRL-UHFFFAOYSA-N
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Description

6,7-Dihydro-4(5H)-benzofuranone is an organic compound with the molecular formula C8H8O2. It is a lactone, a cyclic ester, and is known for its role as an intermediate in organic synthesis. This compound is utilized in various chemical reactions and has applications in pharmaceuticals, agrochemicals, and dyestuffs.

Preparation Methods

Synthetic Routes and Reaction Conditions

6,7-Dihydro-4(5H)-benzofuranone can be synthesized through several methods. One common synthetic route involves the cyclization of 2-(2-hydroxyphenyl)ethanol under acidic conditions. This reaction typically requires a strong acid such as sulfuric acid or hydrochloric acid and is conducted at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the cyclization process, and the product is purified through distillation or recrystallization techniques.

Chemical Reactions Analysis

Types of Reactions

6,7-Dihydro-4(5H)-benzofuranone undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form 4-hydroxybenzofuranone using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction of this compound can yield 4-hydroxy-6,7-dihydrobenzofuran using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the lactone ring is opened and substituted with different nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium at room temperature.

    Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: 4-Hydroxybenzofuranone

    Reduction: 4-Hydroxy-6,7-dihydrobenzofuran

    Substitution: Various substituted benzofuranones depending on the nucleophile used.

Scientific Research Applications

6,7-Dihydro-4(5H)-benzofuranone has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block for various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a precursor for the synthesis of pharmaceutical compounds with therapeutic potential.

    Industry: this compound is used in the production of agrochemicals and dyestuffs, contributing to the development of new materials and products.

Comparison with Similar Compounds

Similar Compounds

    6,7-Dihydro-4(5H)-benzothiophenone: Similar in structure but contains a sulfur atom instead of an oxygen atom.

    4-Hydroxybenzofuranone: An oxidized form of 6,7-Dihydro-4(5H)-benzofuranone.

    4-Hydroxy-6,7-dihydrobenzofuran: A reduced form of this compound.

Uniqueness

This compound is unique due to its lactone structure, which imparts specific chemical reactivity and stability. Its ability to undergo various chemical transformations makes it a versatile intermediate in organic synthesis, distinguishing it from other similar compounds.

Properties

IUPAC Name

6,7-dihydro-5H-1-benzofuran-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8O2/c9-7-2-1-3-8-6(7)4-5-10-8/h4-5H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXWQOYPYNPSVRL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CO2)C(=O)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50369932
Record name 6,7-Dihydro-4(5H)-benzofuranone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50369932
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16806-93-2
Record name 6,7-Dihydro-4(5H)-benzofuranone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50369932
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a mixture of 80 ml of water and 20 ml of 40% aqueous solution of chloroacetaldehyde was added 10.0 g (119 mmoles) of sodium hydrogencarbonate while cooling with ice. To the resulting reaction mixture was added dropwise 90 ml of aqueous solution containing 11.2 g (100 mmoles) of 1,3-cyclohexanedione while cooling with ice at a rate of 0.4 ml/minute. The reaction mixture was maintained at a pH of from 9 to 6 throughout the reaction. After completing the dropping, the reaction mixture was stirred at a room temperature overnight. To the resulting reaction mixture was added about 100 ml of ethyl acetate, and then the reaction mixture was acidified (pH<1) with sulfuric acid and stirred for about one hour. The ethyl acetate layer was separated, washed with an aqueous solution of potassium carbonate, and dried on magnesium sulfate. After distilling away the ethyl acetate, the obtained residue was distilled under a reduced pressure to give 10.3 g (yield: 76%) of 4-oxo-4,5,6,7 -tetrahydrobenzofuran being a colorless oily material (boiling point: 66° C./1 torr).
Quantity
10 g
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reactant
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90 mL
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11.2 g
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100 mL
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Synthesis routes and methods II

Procedure details

To a mixture of 1.12 g (10 mmoles) of 1,3-cyclohexanedione and 8 ml of water was added 1.38 g (10 mmoles) of potassium carbonate, and then 2 ml of 40% aqueous solution of chloroacetaldehyde was added thereto. The resulting mixture was stirred at a room temperature for 45 hours. The reaction mixture was maintained at a pH of from 7.75 to 9.50 throughout the reaction. After completing the reaction, the obtained reaction mixture was treated and analyzed in the same manner as in Example 1. It was proved from the results of the analysis that 4-oxo-4,5,6,7-tetrahydrobenzofuran was produced in a 68% yield.
Quantity
1.12 g
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reactant
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8 mL
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Synthesis routes and methods III

Procedure details

To 5 ml of water were added 1.12 g (10 mmoles) of 1,3-cyclohexanedione and the each base shown in Table 1, and then 2 ml of 40% aqueous solution of chloroacetaldehyde was added thereto. The resulting mixture was stirred at a room temperature for 2 hours. To the reaction mixture was added about 10 ml of ethyl acetate, and then the reaction mixture was acidified with 0.5 to 1 ml of sulfuric acid and stirred for 30 minutes. The resulting ethyl acetate layer was analyzed by gas-liquid chromatography (hereinafter referred to as "GLC") (SE30 10%, 1.2 m×3 mmφ glass column, 130° C.) using p-dimethoxybenzene as an internal standard. The obtained each result is shown in Table 1. It was proved from the results of the GLC that 4-oxo-4,5,6,7-tetrahydrobenzofuran was produced in a yield shown in Table 1, in each Example. Comparative Example 1 was carried out in the absence of a base.
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5 mL
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Synthesis routes and methods IV

Procedure details

In methanol (40 mL) was dissolved 11.2 g (0.100 mol) of 1,3-cyclohexanedione, an aqueous solution (8 mL) containing 6.60 g (0.100 mol) of 85% potassium hydroxide was added dropwise to the solution, and the resulting mixture was stirred at room temperature for 30 minutes. This mixture was cooled in an ice bath, 21.6 g (0.110 mol) of 40% chloroacetaldehyde aqueous solution was added to the mixture with stirring and the resulting mixture was stirred at room temperature overnight. To the reaction mixture was added dropwise 2 mol/L hydrochloric acid aqueous solution, and the resulting mixture was stirred at room temperature for 30 minutes and extracted with ether. The organic layer was successively washed with water and brine, and dried over anhydrous magnesium sulfate. The solvent was removed, and the obtained residue was purified by silica gel column chromatography (Wako gel C-100, hexane-ethyl acetate, gradient) to obtain 8.63 g (0.0635 mol, Yield: 63.5%) of 6,7-dihydro-1-benzofuran-4(5H)-one.
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8 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6,7-Dihydro-4(5H)-benzofuranone
Reactant of Route 2
6,7-Dihydro-4(5H)-benzofuranone
Reactant of Route 3
6,7-Dihydro-4(5H)-benzofuranone
Reactant of Route 4
6,7-Dihydro-4(5H)-benzofuranone
Reactant of Route 5
6,7-Dihydro-4(5H)-benzofuranone
Reactant of Route 6
6,7-Dihydro-4(5H)-benzofuranone
Customer
Q & A

Q1: What is the molecular formula and weight of 6,7-dihydrobenzofuran-4(5H)-one?

A1: The molecular formula is C8H8O2, and its molecular weight is 136.15 g/mol.

Q2: Are there efficient synthetic routes for 6,7-dihydrobenzofuran-4(5H)-ones?

A2: Yes, several methods have been developed, showcasing the compound's versatility:

  • Gold(I)-catalyzed transformations: This method utilizes 1-(arylethynyl)-7-oxabicyclo[4.1.0]-heptan-2-ones as starting materials, with the choice of ligand dictating the final product – either 6,7-dihydrobenzofuran-4(5H)-ones or benzofurans. []
  • Lewis acid-catalyzed domino reactions: This approach employs (Z)-3-hexene-2,5-dione and 1,3-dicarbonyls, producing 3-methyl-6,7-dihydrobenzofuran-4(5H)-ones with high yields. []
  • Rh(III)-catalyzed C-H annulation: This strategy involves the reaction of cis-stilbene acids with 2-diazo-1,3-diketones, yielding either 6,7-dihydrobenzofuran-4(5H)-ones or α-pyrones depending on the diazo compound used. []
  • Solvent-free reactions: These methods offer environmentally friendly alternatives. One such approach involves reacting 5,5-dimethyl-1,3-cyclohexanedione with an aryl aldehyde and an isocyanide under microwave irradiation. [] Another uses H2SO4•SiO2 as a catalyst for the condensation of 3-methyl-6,7-dihydrobenzofuran-4(5H)-one with aldehydes. [, ]

Q3: How is the structure of 6,7-dihydrobenzofuran-4(5H)-one derivatives confirmed?

A3: Various spectroscopic techniques are employed, including Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Electrospray Ionization Mass Spectrometry (ESI-MS). [, , , ] X-ray crystallography has also been used to determine the crystal structure of specific derivatives. [, ]

Q4: Are there any notable catalytic applications of 6,7-dihydrobenzofuran-4(5H)-one derivatives?

A4: While the provided research focuses primarily on the synthesis and biological activity of 6,7-dihydrobenzofuran-4(5H)-one derivatives, its use as a building block in organic synthesis is evident. For instance, the compound serves as a key intermediate in the total synthesis of curzerenone and epicurzerenone. []

Q5: What are the potential biological activities of 6,7-dihydrobenzofuran-4(5H)-one derivatives?

A5: Research suggests potential applications in:

  • H+/K+-ATPase Inhibition: Several 2-phenyl-6,7-dihydrobenzofuran-4(5H)-one oxime and oxime ether derivatives exhibit significant H+/K+-ATPase inhibitory activity, suggesting potential as anti-ulcer agents. [, ]
  • Photochemotherapy: 3-Acyl-2H-furo[2,3-h]-1-benzopyran-2-ones, synthesized from 6,7-dihydrobenzofuran-4(5H)-one derivatives, display antiproliferative activity and hold promise as non-toxic agents for photochemotherapy. []

Q6: How does the structure of 6,7-dihydrobenzofuran-4(5H)-one derivatives affect their biological activity?

A6: Structure-activity relationship (SAR) studies highlight the impact of modifications on biological activity. For example, in H+/K+-ATPase inhibitors, the presence and nature of substituents on the oxime moiety significantly influence potency. [, ]

Q7: Have computational methods been used to study 6,7-dihydrobenzofuran-4(5H)-one?

A8: Yes, computational thermochemistry studies have been conducted on 6,7-dihydro-4(5H)-benzofuranone. [] These studies can provide valuable insights into the molecule's thermodynamic properties and guide further research.

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